molecular formula C6H7NO3 B4327582 3,6-dimethyl-2H-1,3-oxazine-2,4(3H)-dione CAS No. 10128-60-6

3,6-dimethyl-2H-1,3-oxazine-2,4(3H)-dione

Cat. No.: B4327582
CAS No.: 10128-60-6
M. Wt: 141.12 g/mol
InChI Key: QDQPMDJMANESCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl-2H-1,3-oxazine-2,4(3H)-dione is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a six-membered ring containing both oxygen and nitrogen atoms The presence of two methyl groups at positions 3 and 6 further distinguishes it from other oxazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dimethyl-2H-1,3-oxazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethyl-2H-pyran-2,4(3H)-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which subsequently undergoes cyclization to form the desired oxazine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-2H-1,3-oxazine-2,4(3H)-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazine N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at specific positions on the oxazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of oxazine N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups, leading to a wide range of substituted oxazine derivatives.

Scientific Research Applications

3,6-Dimethyl-2H-1,3-oxazine-2,4(3H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-2H-1,3-oxazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to modulation of biochemical pathways. For instance, its potential antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

    2H-1,3-oxazine-2,4(3H)-dione: Lacks the methyl groups at positions 3 and 6.

    3,6-dimethyl-2H-1,3-thiazine-2,4(3H)-dione: Contains a sulfur atom instead of oxygen in the ring.

    3,6-dimethyl-2H-1,3-oxazine-2,4(3H)-one: Differs in the oxidation state of the ring.

Uniqueness: The presence of methyl groups at positions 3 and 6 in 3,6-dimethyl-2H-1,3-oxazine-2,4(3H)-dione imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This structural feature distinguishes it from other oxazine derivatives and contributes to its specific applications in various fields.

Properties

IUPAC Name

3,6-dimethyl-1,3-oxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-3-5(8)7(2)6(9)10-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQPMDJMANESCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415438
Record name 3,6-dimethyl-1,3-oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10128-60-6
Record name 3,6-dimethyl-1,3-oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dimethyl-2H-1,3-oxazine-2,4(3H)-dione
Reactant of Route 2
Reactant of Route 2
3,6-dimethyl-2H-1,3-oxazine-2,4(3H)-dione
Reactant of Route 3
3,6-dimethyl-2H-1,3-oxazine-2,4(3H)-dione
Reactant of Route 4
3,6-dimethyl-2H-1,3-oxazine-2,4(3H)-dione
Reactant of Route 5
Reactant of Route 5
3,6-dimethyl-2H-1,3-oxazine-2,4(3H)-dione
Reactant of Route 6
Reactant of Route 6
3,6-dimethyl-2H-1,3-oxazine-2,4(3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.